molecular formula C12H16O2 B8299391 3-(4-Methoxy-butyl)-benzaldehyde

3-(4-Methoxy-butyl)-benzaldehyde

Cat. No.: B8299391
M. Wt: 192.25 g/mol
InChI Key: UNZYNJLLCIBOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-butyl)-benzaldehyde is a benzaldehyde derivative featuring a methoxy-substituted butyl chain at the meta position of the aromatic ring. This compound’s structure combines the reactivity of the aldehyde group with the steric and electronic effects of the methoxy-butyl substituent. Key properties likely include moderate lipophilicity (due to the butyl chain) and altered electrophilicity at the aldehyde group compared to simpler benzaldehydes .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(4-methoxybutyl)benzaldehyde

InChI

InChI=1S/C12H16O2/c1-14-8-3-2-5-11-6-4-7-12(9-11)10-13/h4,6-7,9-10H,2-3,5,8H2,1H3

InChI Key

UNZYNJLLCIBOLF-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC(=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Derivatives

Structural and Substituent Effects

The table below compares 3-(4-Methoxy-butyl)-benzaldehyde with structurally related compounds, emphasizing substituent positions, functional groups, and inferred properties:

Compound Name Substituents (Position) Key Functional Groups Notable Properties/Applications Reference
This compound 4-Methoxy-butyl (C-3) Aldehyde, methoxy, alkyl chain Likely moderate lipophilicity; potential intermediate in drug synthesis -
4-Methoxy-3-methylbenzaldehyde Methoxy (C-4), methyl (C-3) Aldehyde, methoxy, methyl Used in fragrance and pharmaceutical research; higher volatility due to shorter alkyl chain
3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde Methoxy (C-3), nitrobenzyloxy (C-4) Aldehyde, methoxy, nitro, benzyloxy Electron-withdrawing nitro group enhances electrophilicity; potential for nitro-reduction reactions
4-methoxy-3-(3-methylbutoxy)benzaldehyde Methoxy (C-4), 3-methylbutoxy (C-3) Aldehyde, methoxy, branched alkoxy Increased steric hindrance; possible applications in polymer chemistry
3-(4-TERT-BUTYLPHENOXYMETHYL)-4-METHOXYBENZALDEHYDE Methoxy (C-4), tert-butylphenoxymethyl (C-3) Aldehyde, methoxy, bulky aryloxy High steric bulk may reduce reactivity; niche use in catalysis
3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde Acetyl (C-3), dihydroxy (C-2,4), 3-methylbutoxy (C-6) Aldehyde, acetyl, hydroxyl, alkoxy Multifunctional; potential antioxidant or antimicrobial activity due to hydroxyl groups
Key Observations:
  • Substituent Position : The meta substitution in this compound contrasts with para -substituted analogs (e.g., 4-Methoxy-3-methylbenzaldehyde), which may exhibit different electronic profiles and reaction kinetics .
  • Electron-Donating vs. Withdrawing Groups : Methoxy and alkyl chains are electron-donating, stabilizing the aromatic ring, whereas nitro or acetyl groups (in other analogs) increase electrophilicity at the aldehyde .

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